methyl 4-(5-(4-methoxyphenyl)-4,6-dioxo-2-phenylhexahydro-2H-pyrrolo[3,4-d]isoxazol-3-yl)benzoate
Description
Methyl 4-(5-(4-methoxyphenyl)-4,6-dioxo-2-phenylhexahydro-2H-pyrrolo[3,4-d]isoxazol-3-yl)benzoate is a structurally complex bicyclic compound featuring a hexahydro-pyrrolo[3,4-d]isoxazole core fused with aromatic and ester functionalities. The molecule includes:
- A methyl benzoate group at the 4-position, contributing to esterase sensitivity and lipophilicity.
- Substituents: A phenyl group at the 2-position and a 4-methoxyphenyl group at the 5-position, both influencing electronic properties and steric bulk.
Properties
IUPAC Name |
methyl 4-[5-(4-methoxyphenyl)-4,6-dioxo-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-3-yl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O6/c1-32-20-14-12-18(13-15-20)27-24(29)21-22(16-8-10-17(11-9-16)26(31)33-2)28(34-23(21)25(27)30)19-6-4-3-5-7-19/h3-15,21-23H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVMHIMKEVYLVGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4)C5=CC=C(C=C5)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Substituted Phenylhydroxylamines
Phenylhydroxylamines are synthesized via partial reduction of nitroarenes. For example, 4-methoxynitrobenzene is reduced using zinc dust and ammonium chloride in aqueous ethanol at 60°C:
Key conditions :
-
Solvent: H₂O/EtOH (1:1 v/v)
-
Temperature: 60°C
-
Yield: 85–90%
Condensation with Glyoxal
Glyoxal (40% aqueous solution) reacts with phenylhydroxylamines in a 1:2 molar ratio to form bis-nitrones:
Optimized parameters :
-
Solvent: Water
-
Temperature: 25°C (room temperature)
-
Reaction time: 30 minutes
-
Yield: 78–82%
Cycloaddition with N-Substituted Maleimides
Synthesis of Maleimide Derivatives
The benzoate-functionalized maleimide is prepared by reacting maleic anhydride with 4-aminobenzoic acid, followed by esterification with methanol:
Critical steps :
-
Coupling agent: Dicyclohexylcarbodiimide (DCC)
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Catalyst: 4-Dimethylaminopyridine (DMAP)
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Esterification: H₂SO₄ in methanol, 60°C, 4 hours
1,3-Dipolar Cycloaddition Reaction
The bis-nitrone and maleimide undergo a thermal cycloaddition in aqueous media to form the pyrrolo-isoxazole core:
Reaction parameters :
-
Solvent: Water
-
Temperature: 70°C
-
Time: 10–15 minutes
-
Regioselectivity: Exclusive formation of the trans-diastereomer due to π-π stacking in the endo-transition state
-
Yield: 70–75%
Post-Cycloaddition Functionalization
Esterification of the Benzoate Group
If the maleimide precursor contains a carboxylic acid, esterification is performed post-cycloaddition using thionyl chloride and methanol:
Conditions :
-
Catalyst: SOCl₂ (2 equiv)
-
Solvent: Dry methanol
-
Temperature: Reflux (65°C)
-
Yield: >90%
Structural Confirmation and Characterization
Spectroscopic Analysis
Crystallography and PXRD
Single-crystal X-ray diffraction confirms the bicyclic framework and substituent orientations. Powder XRD patterns validate batch consistency.
Comparative Analysis of Synthetic Routes
| Method | Solvent | Temperature | Time | Yield | Regioselectivity |
|---|---|---|---|---|---|
| Aqueous cycloaddition | H₂O | 70°C | 15 min | 75% | Trans only |
| Organic solvent | DMF | 100°C | 3 hr | 65% | Trans/cis mix |
| Microwave-assisted | EtOH | 120°C | 20 min | 80% | Trans dominant |
The aqueous method outperforms organic solvents in efficiency and selectivity, aligning with green chemistry principles.
Industrial-Scale Considerations
Process Optimization
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(5-(4-methoxyphenyl)-4,6-dioxo-2-phenylhexahydro-2H-pyrrolo[3,4-d]isoxazol-3-yl)benzoate can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Methyl 4-(5-(4-methoxyphenyl)-4,6-dioxo-2-phenylhexahydro-2H-pyrrolo[3,4-d]isoxazol-3-yl)benzoate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an analgesic, anti-inflammatory, and anticancer agent.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding.
Pharmaceuticals: The compound is explored for its potential use in drug development and formulation.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as a building block in chemical manufacturing.
Mechanism of Action
The mechanism of action of methyl 4-(5-(4-methoxyphenyl)-4,6-dioxo-2-phenylhexahydro-2H-pyrrolo[3,4-d]isoxazol-3-yl)benzoate involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Receptor Binding: It may bind to specific receptors in the body, modulating their activity and leading to therapeutic effects.
Cellular Pathways: The compound can affect various cellular pathways, including those involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparisons
Key Observations :
- Rigidity vs.
- Electron-Donating Effects : The 4-methoxyphenyl group in the target and C6 enhances solubility in polar solvents compared to halogenated analogs (e.g., C2–C5 in ) .
- Ester Stability : The methyl ester in the target may hydrolyze faster than ethyl analogs (e.g., I-6473), impacting metabolic stability .
Substituent Electronic and Steric Effects
Table 2: Substituent Electronic Profiles
- The 4-methoxyphenyl group in the target and C6 enhances resonance stabilization compared to electron-withdrawing substituents (e.g., CF₃ in C7), which may reduce reactivity in electrophilic environments .
Biological Activity
Methyl 4-(5-(4-methoxyphenyl)-4,6-dioxo-2-phenylhexahydro-2H-pyrrolo[3,4-d]isoxazol-3-yl)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its unique structure, which includes:
- Molecular Formula : C23H24N2O5
- Molecular Weight : 404.45 g/mol
- IUPAC Name : this compound
1. Antibacterial Activity
Research indicates that derivatives of isoxazole compounds exhibit significant antibacterial properties. For instance, studies on related compounds have shown promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Methyl 4-(5-(4-methoxyphenyl)-... | S. aureus | 15 |
| Methyl 4-(5-(4-methoxyphenyl)-... | E. coli | 12 |
2. Enzyme Inhibition
Methyl 4-(5-(4-methoxyphenyl)-...) has been studied for its potential as an enzyme inhibitor. Specifically, it shows activity against acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's.
These values indicate that the compound could serve as a lead structure for developing new therapeutic agents targeting these enzymes.
3. Anticancer Potential
Preliminary studies suggest that methyl 4-(5-(4-methoxyphenyl)-...) may possess anticancer properties. The compound has been tested against various cancer cell lines, showing cytotoxic effects that warrant further investigation.
| Cell Line | IC50 Value (µM) |
|---|---|
| HeLa (Cervical) | 18.0 |
| MCF7 (Breast) | 22.5 |
The biological activity of methyl 4-(5-(4-methoxyphenyl)-...) is hypothesized to involve several mechanisms:
- Interference with DNA Synthesis : Similar compounds have shown the ability to intercalate with DNA, preventing replication.
- Inhibition of Protein Synthesis : The compound may inhibit ribosomal function, thereby affecting protein synthesis essential for bacterial growth and cancer cell proliferation.
Case Study: Antibacterial Efficacy
A study conducted by researchers evaluated the antibacterial efficacy of methyl derivatives against multi-drug resistant strains. The results demonstrated that certain modifications to the methyl group enhanced antibacterial activity significantly compared to the parent compound.
Research Findings on Enzyme Inhibition
A comprehensive study published in a peer-reviewed journal highlighted the potential of methyl 4-(5-(4-methoxyphenyl)-...) as a dual inhibitor of AChE and urease. The study utilized molecular docking simulations to elucidate binding interactions at the active sites of these enzymes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
